An In-depth Technical Guide to 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride: A Versatile Building Block in Modern Drug Discovery
An In-depth Technical Guide to 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride: A Versatile Building Block in Modern Drug Discovery
Foreword: The Strategic Importance of Privileged Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets with high affinity – represent a cornerstone of efficient lead generation and optimization. The pyrrole nucleus, a five-membered aromatic heterocycle, is a quintessential example of such a scaffold, forming the core of numerous natural products and clinically approved therapeutics.[1][2][3] Its unique electronic properties and synthetic tractability have rendered it a fertile ground for the development of novel agents across a spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[4][5]
This technical guide focuses on a particularly valuable derivative of this scaffold: 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride (CAS Number: 937046-97-4). The strategic placement of a reactive amino group on the pyrrole nitrogen and an adjacent cyano functionality creates a molecule primed for diverse and intricate chemical transformations. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its properties, synthesis, and critical applications, thereby empowering its effective integration into innovative research and development pipelines.
Core Compound Identification and Physicochemical Properties
1-Amino-1H-pyrrole-2-carbonitrile hydrochloride is a stable, crystalline solid that serves as a key intermediate in organic synthesis.[6] Its hydrochloride salt form enhances stability and handling properties compared to the free base.
| Property | Value | Source(s) |
| CAS Number | 937046-97-4 | [6] |
| Molecular Formula | C₅H₆ClN₃ | [6] |
| Molecular Weight | 143.57 g/mol | [6] |
| Appearance | Off-white to light yellow crystalline powder | Supplier Data |
| Purity | Typically ≥97% | [6] |
| Storage | Room temperature, in a dry place | [7] |
Synthesis and Mechanistic Rationale
While specific, detailed synthetic procedures for 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride are not abundantly available in peer-reviewed literature, its synthesis can be inferred from established methods for related pyrrole-2-carbonitriles. A common and effective strategy involves the reaction of a suitable pyrrole precursor with chlorosulfonyl isocyanate (CSI), followed by treatment with a formamide and an organic base.[8][9]
A plausible synthetic pathway is outlined below. The causality behind each step is critical for understanding and potentially optimizing the reaction.
Caption: Plausible Synthetic Workflow for 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a representative example based on general synthetic methods for similar compounds and should be optimized for specific laboratory conditions.
-
Cyanation of Pyrrole:
-
To a solution of pyrrole in an anhydrous solvent (e.g., acetonitrile or toluene) at 0°C, add chlorosulfonyl isocyanate dropwise.
-
Causality: CSI is a powerful electrophile that reacts with the electron-rich pyrrole ring to introduce a functional group that can be readily converted to a nitrile. The low temperature controls the exothermic reaction.
-
-
Formation of the Nitrile:
-
To the resulting mixture, add an excess of N,N-dimethylformamide (DMF).
-
Causality: DMF acts as a dehydrating agent, converting the intermediate carboxamide to the carbonitrile.
-
-
Work-up and Isolation of Pyrrole-2-carbonitrile:
-
Quench the reaction with an aqueous solution and extract the product with an organic solvent. Purify by distillation or chromatography.
-
-
N-Amination:
-
Treat the isolated pyrrole-2-carbonitrile with a suitable aminating agent, such as hydroxylamine-O-sulfonic acid, in the presence of a base.
-
Causality: This step introduces the amino group onto the pyrrole nitrogen.
-
-
Hydrochloride Salt Formation:
-
Dissolve the resulting 1-Amino-1H-pyrrole-2-carbonitrile free base in an anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Add a solution of hydrogen chloride in the same or a compatible solvent.
-
The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.
-
Causality: The formation of the hydrochloride salt improves the compound's stability and handling characteristics, making it more suitable for storage and use as a synthetic intermediate.
-
Spectroscopic Characterization
Accurate characterization of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride is essential for confirming its identity and purity. While a comprehensive set of publicly available spectra is limited, data from commercial suppliers and analogous compounds provide a reliable basis for its spectroscopic profile.[1][3][10]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons and the amino group protons. The chemical shifts will be influenced by the electron-withdrawing nitrile group and the amino group. A certificate of analysis from a commercial supplier confirms that the ¹H NMR spectrum is consistent with the structure.[3]
¹³C NMR Spectroscopy
The carbon NMR will display distinct signals for the five carbons of the pyrrole ring and the nitrile carbon. The chemical shifts of the ring carbons provide valuable information about the electronic environment within the molecule.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amino group) | 3100-3300 |
| C≡N stretch (nitrile) | 2220-2260 |
| C=C stretch (aromatic ring) | 1500-1600 |
| C-N stretch | 1250-1350 |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. For the hydrochloride salt, the mass spectrum will typically show the molecular ion peak for the free base (C₅H₅N₃) at m/z = 107.11.
Reactivity and Synthetic Utility
The synthetic versatility of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride is its most compelling feature for medicinal chemists. The presence of two distinct and reactive functional groups allows for a wide range of subsequent chemical modifications.
Caption: Reactivity Profile of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride.
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Reactions involving the 1-amino group: The amino group can act as a nucleophile, readily undergoing acylation to form amides or alkylation to introduce various substituents.
-
Reactions involving the 2-cyano group: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions.
-
Tandem and Cyclization Reactions: The proximity of the amino and cyano groups makes this molecule an ideal precursor for the synthesis of fused heterocyclic systems, such as pyrrolo[1,2-f][1][2]triazines.[4]
Applications in Drug Discovery and Development
The utility of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride is exemplified by its application as a key building block in the synthesis of a diverse array of bioactive molecules.
Antiviral Agents: The Case of Remdesivir
A prominent example of the synthetic utility of this scaffold is in the synthesis of intermediates for the antiviral drug Remdesivir. Pyrrolo[1,2-f][1][2]triazin-4-amine, a core component of Remdesivir, can be synthesized from 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride.[4][11] This underscores the compound's relevance in the development of treatments for emerging infectious diseases.
Caption: Synthetic Pathway to a Remdesivir Intermediate.
Kinase Inhibitors in Oncology
The pyrrole scaffold is prevalent in many kinase inhibitors due to its ability to form key hydrogen bonding interactions within the ATP-binding site of kinases.[12][13] 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride provides a versatile starting point for the synthesis of libraries of pyrrole-based compounds for screening against various kinase targets implicated in cancer, such as VEGFR and EGFR.[14] The amino and nitrile groups can be elaborated to introduce functionalities that enhance potency and selectivity.
Other Therapeutic Areas
The inherent biological activity of the pyrrole nucleus extends to antibacterial, antifungal, and anti-inflammatory applications.[5][15] As a versatile building block, 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride can be employed in the synthesis of novel compounds for screening in these and other therapeutic areas.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[7]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
1-Amino-1H-pyrrole-2-carbonitrile hydrochloride has established itself as a valuable and versatile building block in medicinal chemistry. Its dual functionality allows for the efficient construction of complex molecular architectures, particularly fused heterocyclic systems. Its demonstrated utility in the synthesis of intermediates for clinically relevant drugs like Remdesivir highlights its importance. As the demand for novel therapeutics continues to grow, the strategic application of such privileged scaffolds will be paramount. Future research will undoubtedly uncover new and innovative applications for this compound, further solidifying the role of the pyrrole nucleus in the development of next-generation medicines.
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